Methyl 2-(3-aminophenyl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVJPZOIXNNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657325 | |
| Record name | Methyl (3-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150319-83-8 | |
| Record name | Methyl (3-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Knoevenagel Condensation
The initial step involves the condensation of o-nitrobenzaldehyde with monomethyl malonate in the presence of a base. Piperidine is preferred as the catalyst due to its efficacy in facilitating enolate formation, which drives the reaction toward the α,β-unsaturated carbonyl intermediate (Compound A).
Reaction Conditions :
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Solvent : Aprotic solvents like toluene or DMSO (20–30°C).
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Molar Ratios : o-Nitrobenzaldehyde : Piperidine : Monomethyl Malonate = 1 : 2.5 : 1.
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Time : 0.5 hours pre-stirring, followed by 2 hours post-addition.
This step achieves near-quantitative conversion under optimized conditions, with the base neutralizing HCl generated during esterification.
Decarboxylation
Compound A undergoes decarboxylation in a mixed solvent system (DMSO/H₂O) with lithium chloride as a catalyst. The reaction proceeds at 100°C for 16 hours, yielding Compound B.
Key Considerations :
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Catalyst Role : Li⁺ ions stabilize the transition state, facilitating CO₂ elimination.
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Solvent Ratio : A 2:1 DMSO-to-water ratio balances polarity and thermal stability.
Nitro Reduction
The final step reduces the nitro group in Compound B to an amine using iron powder and hydrochloric acid . This step occurs under reflux (5 hours) in a water/ethyl acetate biphasic system.
Optimization Insights :
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Acid Choice : HCl ensures protonation of the amine, forming the hydrochloride salt.
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Iron Particle Size : Finely powdered iron (<50 µm) maximizes surface area for faster reduction.
Industrial-Scale Production Methods
Scaling the laboratory synthesis to industrial production requires addressing reproducibility, cost, and safety.
Batch vs. Continuous Reactors
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.
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Chromatography : Reserved for pharmaceutical-grade material, using silica gel with ethyl acetate/hexane eluents.
Mechanistic Insights and Byproduct Mitigation
Knoevenagel Condensation Mechanism
Piperidine deprotonates malonate, forming an enolate that attacks o-nitrobenzaldehyde. Subsequent dehydration generates the α,β-unsaturated ester.
Byproducts :
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Unreacted Aldehyde : Minimized via excess malonate (1.2 equiv).
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Diastereomers : Controlled by maintaining low temperatures (≤30°C).
Decarboxylation Pathways
Thermal cleavage of the β-ketoacid intermediate releases CO₂, driven by Li⁺ coordination to the carbonyl oxygen.
Side Reactions :
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Oligomerization : Suppressed by dilute conditions (0.5 M).
Nitro Reduction Dynamics
Fe⁰ reduces the nitro group to an amine via a series of electron transfers, with HCl preventing oxidation of the amine product.
Impurities :
-
Oxidation Byproducts : Avoided by inert gas (N₂) sparging.
Comparative Analysis of Methodologies
| Parameter | Knoevenagel Condensation | Alternative Friedel-Crafts Approach |
|---|---|---|
| Yield | 85–92% | 60–75% |
| Purity | >98% | 85–90% |
| Catalyst Cost | Low (piperidine) | High (AlCl₃) |
| Scalability | Excellent | Moderate |
The patent method outperforms traditional routes in yield and purity, though Friedel-Crafts acylation remains viable for specific substrates.
Process Optimization Strategies
Solvent Screening
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Alcohol derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-aminophenyl)acetate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active compound, which can then interact with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl vs. Methyl Esters
- Ethyl esters are often more resistant to hydrolysis in vivo, extending half-life in biological systems.
- Ethyl 2-((3-aminophenyl)thio)acetate (): Substitution of the oxygen atom in the ester with sulfur introduces a thioether linkage, enhancing electron density at the aromatic ring. This modification may improve radical scavenging or metal-binding properties, relevant in catalytic applications .
Substituent Effects on the Phenyl Ring
- ~8–9 for the non-fluorinated analog). This alters binding affinity in receptor-targeted drug candidates . Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (): Addition of a methyl group ortho to fluorine introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations in protein-ligand interactions .
- Methoxy Substituents: Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride (): The methoxy group at the ortho position donates electron density via resonance, increasing the basicity of the amine. This enhances solubility in polar solvents (e.g., water solubility: ~15 mg/mL vs. ~5 mg/mL for the non-methoxylated compound) . Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride (): Combined chloro and methoxy substituents create a dipole moment, improving crystallinity (melting point: ~215°C vs. ~190°C for the parent compound) and thermal stability .
- Chlorine Substituents: Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (): Chlorine’s electronegativity and ortho positioning increase steric bulk and polar surface area, affecting permeability in lipid membranes. This is critical for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration .
Heterocyclic Variants
- Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (): Replacement of the phenyl ring with a thiazole heterocycle introduces nitrogen and sulfur atoms, enabling π-stacking and hydrogen-bonding interactions. This structural shift is common in antibiotics (e.g., cephalosporin analogs) due to enhanced bacterial target affinity .
Amino Group Modifications
- Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride (): Substitution of the primary amine with a methylamino group reduces hydrogen-bonding capacity but increases lipophilicity (logP: ~1.5 vs. ~0.8 for the primary amine). This modification is advantageous in prodrug designs requiring passive diffusion .
Data Table: Key Comparative Properties
Biological Activity
Methyl 2-(3-aminophenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by its ester functional group and an amino group attached to a phenyl ring. Its chemical structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit significant binding affinity to various cancer-related targets. For instance, molecular docking studies indicated strong interactions with:
- Epidermal Growth Factor Receptor (EGFR) : Binding energy of approximately -5.8 kcal/mol.
- β-Catenin : Binding energy of -5.9 kcal/mol.
- HER2 Kinase Domain : Binding energy of -6.5 kcal/mol.
These interactions suggest that the compound may inhibit the proliferation of cancer cells through modulation of critical signaling pathways involved in tumor growth and metastasis .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. The mechanism involves the inhibition of key metabolic pathways unique to bacteria, such as the mevalonate pathway, which is not present in humans. This selectivity makes it a promising candidate for developing new antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. For example:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to cell proliferation, thereby exhibiting anticancer effects.
- Binding to DNA : Studies have shown that the compound can bind to DNA, stabilizing interactions that lead to altered gene expression profiles associated with cancer progression .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 µM to 15 µM across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 15 |
These findings support the potential use of this compound as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound possesses promising antimicrobial properties that warrant further exploration .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(3-aminophenyl)acetate hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis often involves coupling reactions between substituted phenylacetic acid derivatives and methylating agents under controlled conditions. For example, analogous procedures (e.g., thioacetate ester formation in ) suggest using potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at room temperature. Optimization may include:
- Catalyst screening : Testing bases like triethylamine or DBU to improve reaction efficiency.
- Temperature control : Gradual heating (e.g., 50–80°C) to accelerate kinetics without degrading intermediates.
- Solvent selection : Switching to acetonitrile or THF for better solubility of aromatic intermediates.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Critical analytical methods include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% as per and ).
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the 3-aminophenyl moiety and ester group (e.g., δ ~3.7 ppm for methyl ester protons).
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., M+H⁺ at m/z 215.06 for C₉H₁₁NO₂·HCl).
- X-ray crystallography : For definitive structural confirmation, as demonstrated for related acetamide derivatives in .
Q. What safety protocols are essential when handling this compound?
Answer: Key safety measures derived from Safety Data Sheets (SDS) include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of fine particles ().
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().
- Storage : Store at ambient temperature in airtight containers, protected from moisture () .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions (e.g., solvent, temperature, pH)?
Answer: Stability studies should assess:
- Temperature sensitivity : Accelerated degradation tests (40–60°C) to mimic long-term storage. recommends -20°C for lyophilized powder.
- pH dependence : Evaluate hydrolysis of the ester group in aqueous buffers (pH 2–12) via HPLC. Acidic conditions may protonate the amine, altering solubility.
- Light exposure : UV/Vis spectroscopy to detect photodegradation byproducts.
- Humidity control : Karl Fischer titration to monitor moisture uptake, which may catalyze ester hydrolysis .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point, solubility)?
Answer: Contradictory data (e.g., melting points in vs. 5) require:
- Standardized methods : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) for accurate melting points.
- Solubility profiling : Measure in multiple solvents (e.g., DMSO, water, ethanol) using gravimetric or UV quantification.
- Inter-laboratory validation : Collaborate to identify systematic errors (e.g., impurities, polymorphic forms) .
Q. What advanced techniques can elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Surface plasmon resonance (SPR) : To measure binding kinetics (e.g., Kd, kon/koff) for receptor studies (as in ’s aptamer-based assays).
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses with homology-modeled targets.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Fluorescence polarization : Competitive assays using fluorescent probes to assess affinity .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Answer: Strategies include:
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Multivariate optimization of parameters (e.g., stoichiometry, mixing rate).
- Purification techniques : Flash chromatography () or recrystallization from ethanol/water mixtures.
- Catalyst recycling : Immobilized catalysts to reduce waste (e.g., polymer-supported reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
